molecular formula C6H10N2O B14776247 trans-4-Cyanopiperidin-3-ol

trans-4-Cyanopiperidin-3-ol

Cat. No.: B14776247
M. Wt: 126.16 g/mol
InChI Key: ZDIRWPHDIWKANE-UHFFFAOYSA-N
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Description

trans-4-Cyanopiperidin-3-ol: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyanopiperidin-3-ol typically involves the transformation of piperidine derivatives. One common method includes the asymmetric synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines, followed by metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel .

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. For example, the preparation of 4-cyanopiperidine hydrochloride, a related compound, involves specific reaction conditions and catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-4-Cyanopiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over Raney nickel or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and strong bases are often employed.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

trans-4-Cyanopiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Cyanopiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-4-Cyanopiperidin-3-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanide and hydroxyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

3-hydroxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIRWPHDIWKANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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